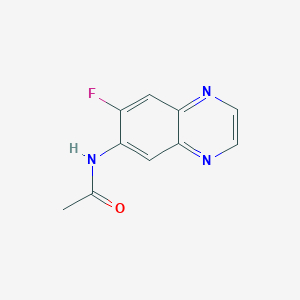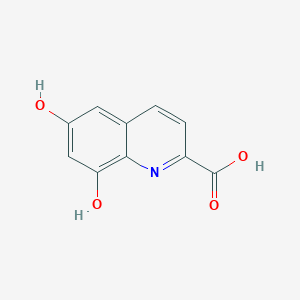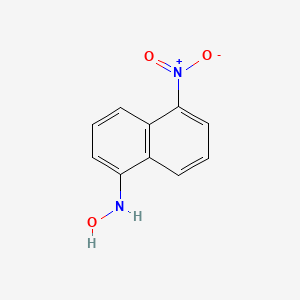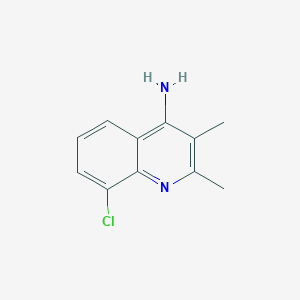
N-(7-Fluoroquinoxalin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Fluoroquinoxalin-6-yl)acetamide is a chemical compound with the molecular formula C₁₀H₈FN₃O and a molecular weight of 205.19 g/mol . It belongs to the class of aromatic heterocycles and is primarily used for research purposes . This compound is characterized by the presence of a fluoroquinoxaline moiety, which is known for its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Fluoroquinoxalin-6-yl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Fluoroquinoxalin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluoro group in the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(7-Fluoroquinoxalin-6-yl)acetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(7-Fluoroquinoxalin-6-yl)acetamide is not fully understood. compounds containing the fluoroquinoxaline moiety are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects . For example, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, which is essential for bacterial DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroquinolones: These compounds share the fluoroquinoxaline moiety and are known for their antibacterial properties.
Quinazoline Derivatives: These compounds have similar structural features and are studied for their antiproliferative activities against cancer cells.
Phenoxyacetamide Derivatives: These compounds are investigated for their pharmacological activities, including potential therapeutic applications.
Uniqueness
N-(7-Fluoroquinoxalin-6-yl)acetamide is unique due to its specific substitution pattern on the quinoxaline ring, which may confer distinct biological activities compared to other similar compounds
Propriétés
Numéro CAS |
920034-11-3 |
|---|---|
Formule moléculaire |
C10H8FN3O |
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
N-(7-fluoroquinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C10H8FN3O/c1-6(15)14-8-5-10-9(4-7(8)11)12-2-3-13-10/h2-5H,1H3,(H,14,15) |
Clé InChI |
COLBIFSGBMNCLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=NC=CN=C2C=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)


![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)


![Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11898475.png)
![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)

![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)



